molecular formula C11H14N2O2S B12899685 Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo- CAS No. 335373-66-5

Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo-

Cat. No.: B12899685
CAS No.: 335373-66-5
M. Wt: 238.31 g/mol
InChI Key: JQHVALZIMOJUNA-UHFFFAOYSA-N
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Description

2-(Cyclobutylamino)-N-(furan-2-ylmethyl)-2-thioxoacetamide is a compound that belongs to the class of thioxoacetamides. This compound features a cyclobutylamino group, a furan-2-ylmethyl group, and a thioxoacetamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylamino)-N-(furan-2-ylmethyl)-2-thioxoacetamide typically involves the reaction of cyclobutylamine with furan-2-ylmethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioxoacetamide linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylamino)-N-(furan-2-ylmethyl)-2-thioxoacetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The thioxo group can be reduced to form the corresponding amide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction

Properties

CAS No.

335373-66-5

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

2-(cyclobutylamino)-N-(furan-2-ylmethyl)-2-sulfanylideneacetamide

InChI

InChI=1S/C11H14N2O2S/c14-10(11(16)13-8-3-1-4-8)12-7-9-5-2-6-15-9/h2,5-6,8H,1,3-4,7H2,(H,12,14)(H,13,16)

InChI Key

JQHVALZIMOJUNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=S)C(=O)NCC2=CC=CO2

Origin of Product

United States

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